![molecular formula C22H17Cl2FN2O3S B2497674 2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide CAS No. 951598-70-2](/img/structure/B2497674.png)

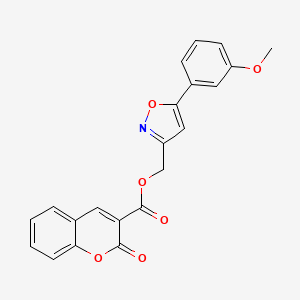

2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides, which are synthesized for their unique structural and chemical properties. The interest in these molecules lies in their versatile chemical frameworks, which allow for a wide range of chemical modifications and applications in material science, chemistry, and potentially pharmacology, within the bounds of this discussion's restrictions.

Synthesis Analysis

The synthesis of this compound and related structures involves multi-step chemical processes, starting from polymer-supported α-amino acids. These acids are sulfonylated, alkylated, and subjected to cyclization reactions to form the target compounds. Solid-phase synthesis techniques have facilitated the production of these compounds with good crude purity and acceptable yields. This methodology provides a scalable and efficient route to a diverse array of thiadiazepine derivatives (P. Trapani, Tereza Volná, Miroslav Soural, 2016).

Molecular Structure Analysis

The molecular structure of thiadiazepine derivatives has been extensively analyzed, highlighting their complex and versatile nature. Crystal structure analysis using X-ray diffraction has been a crucial tool in understanding the spatial arrangement of atoms within these molecules, providing insights into their chemical reactivity and interaction potentials. For instance, the study of similar compounds has revealed planar molecular configurations and specific orientations of substituents that influence the overall molecular properties (A. Banu, R. Lamani, I. Khazi, N. Begum, 2014).

Aplicaciones Científicas De Investigación

Solid-Phase Synthesis Applications

Solid-Phase Synthesis of 2,3-Dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-Dioxides : This study demonstrates the solid-phase synthesis technique for creating 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides, starting from polymer-supported α-amino acids. The process includes several steps such as sulfonylation, alkylation, reduction, and cyclization, leading to the production of the target compounds. This method allows for the straightforward generation of the desired compounds using commercially available building blocks, highlighting the strategy's efficiency for producing complex heterocycles like 2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide (Trapani, Volná, & Soural, 2016).

Ring Contraction Synthesis Approach

Ring Contraction of 2,5-Dihydrobenzo[f][1,2,5]thiadiazepine 1,1-Dioxides : This paper outlines an efficient synthesis route for 4H-benzo[b][1,4]thiazine 1,1-dioxides through an unprecedented ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. The process involves the formation of carbon-sulfur bonds under mild conditions. The benzothiazine 1,1-dioxides produced are of pharmacological relevance, indicating the potential application of the parent compound in medicinal chemistry and drug design (Fülöpová, Krchňáková, Schütznerová, Zajicek, & Krchňák, 2015).

Heterocyclic Compound Synthesis

Synthesis and Crystal Structure Analysis of Thiadiazole Derivatives : This research focuses on the synthesis and structural analysis of thiadiazole derivatives, including 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl variant. The study provides insight into the molecular structures and interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the reactivity and potential applications of these compounds in various scientific fields (Banu, Lamani, Khazi, & Begum, 2014).

Propiedades

IUPAC Name |

2-[(2-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)methyl]-1,1-dioxo-3H-1λ6,2,5-benzothiadiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2FN2O3S/c23-17-8-5-15(6-9-17)12-27-20-3-1-2-4-21(20)31(29,30)26(14-22(27)28)13-16-7-10-18(25)11-19(16)24/h1-11H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZDOIOIPFRJFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2S(=O)(=O)N1CC3=C(C=C(C=C3)F)Cl)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide](/img/structure/B2497594.png)

![(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2497595.png)

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2497596.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497598.png)

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2497599.png)

![6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497602.png)

![2-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2497607.png)

![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2497610.png)

![N-(3-(methylsulfonamido)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2497611.png)